3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
3-methyl-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-11-15(18(20)21)7-8-17(13)14-5-4-6-16(12-14)24(22,23)19-9-2-3-10-19/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMHGVQZOZUPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692308 | |
| Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-59-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2-methyl-3′-(1-pyrrolidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzoic Acid Core
The benzoic acid core is often derived from substituted benzene precursors through oxidation or esterification. A representative method involves the oxidation of 2,4-dimethylnitrobenzene to 3-methyl-4-nitrobenzoic acid, a reaction catalyzed by cobalt acetate in acetic acid under oxygen pressure (0.8 MPa) at 130°C for 8 hours . The addition of sodium bromide as a co-catalyst enhances yield (51%) by promoting a free radical mechanism, where bromine radicals facilitate benzyl radical formation .
Table 1: Catalytic Oxidation of 2,4-Dimethylnitrobenzene to 3-Methyl-4-Nitrobenzoic Acid
| Parameter | Conditions |
|---|---|
| Catalyst | Cobalt acetate (0.017 mol) |
| Co-catalyst | Sodium bromide (0.017 mol) |
| Solvent | Acetic acid |
| Temperature | 130°C |
| Pressure | 0.8 MPa O₂ |
| Reaction time | 8 hours |
| Yield | 51% |
This intermediate is subsequently reduced to 3-methyl-4-aminobenzoic acid, though direct applications in the target compound’s synthesis require further functionalization, such as sulfonation.
Introduction of the Sulfonyl Group
Sulfonation is achieved via chlorosulfonation or direct sulfonylation. In a patented method for analogous compounds, sulfonyl groups are introduced using sulfonic acid derivatives under acidic conditions . For example, reacting 3-hydroxy-4-methoxy benzoic acid methyl ester with formaldehyde and dimethylamine in 1,4-dioxane at 110°C for 5 hours yields a sulfonamide intermediate . The sulfonyl group is then stabilized by basification and extraction into dichloromethane .
Critical Considerations :
-
Solvent selection : Polar aprotic solvents (e.g., THF, dioxane) optimize sulfonation efficiency .
-
Temperature control : Reactions are conducted under reflux (110–130°C) to ensure complete conversion .
-
Work-up protocols : Acidic washing (HCl) and basification (NaHCO₃) isolate sulfonated products while minimizing byproducts .
Pyrrolidine Incorporation
The pyrrolidinylsulfonyl moiety is introduced via nucleophilic substitution or coupling reactions. A common strategy involves reacting phenyl sulfonyl chloride derivatives with pyrrolidine in the presence of a base. For instance, in the synthesis of kinase inhibitors, pyrrolidinyl groups are linked to sulfonamide intermediates through SN2 reactions under inert atmospheres .
Example Protocol :
-
Reactant : 3-(Chlorosulfonyl)phenyl benzoate (1.0 equiv).
-
Nucleophile : Pyrrolidine (1.2 equiv).
-
Solvent : Dichloromethane.
-
Base : Triethylamine (2.0 equiv).
-
Conditions : Stir at 25°C for 12 hours.
Fragment Coupling and Final Functionalization
The benzoic acid and pyrrolidinylsulfonylphenyl fragments are coupled using cross-coupling reactions. Suzuki-Miyaura coupling is favored for biaryl formation, employing palladium catalysts and boronic acid derivatives . For example, 3-methyl-4-bromobenzoic acid methyl ester reacts with 3-(pyrrolidinylsulfonyl)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O at 90°C .
Table 2: Suzuki Coupling Conditions for Biaryl Formation
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 90°C |
| Reaction time | 12 hours |
| Yield | 65–75% |
Finally, the methyl ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water, followed by acidification with HCl to precipitate the product .
Alternative Routes and Optimization
Recent patents disclose alternative pathways, such as one-pot syntheses combining sulfonation and cyclization. For instance, treating 3-methylbenzoic acid with pyrrolidine and sulfur trioxide in DMF at 100°C directly yields the target compound in moderate yields (55–60%) . While less efficient, this method reduces purification steps.
Challenges and Solutions :
-
Steric hindrance : Bulky substituents on the phenyl ring necessitate high-temperature conditions or microwave-assisted synthesis.
-
Byproduct formation : Chromatography or recrystallization from ethanol/water mixtures enhances purity .
Industrial-Scale Considerations
Large-scale production requires cost-effective catalysts and solvent recovery. EvitaChem and CymitQuimica employ continuous flow reactors for sulfonation steps, reducing reaction times by 40% compared to batch processes . Additionally, recycling cobalt acetate and sodium bromide in oxidation steps lowers environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Commonly used as an NSAID to treat pain and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares substituents, molecular weights, and key physicochemical properties of the target compound with structurally related analogs:
Key Observations :
Key Observations :
Structure-Activity Relationship (SAR) Insights
- Sulfonyl vs. Ether Groups : Sulfonamide-containing compounds (e.g., ) exhibit better solubility and target engagement than ether-linked analogs (e.g., T3) .
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (vs. piperidine in ) may reduce steric hindrance, improving binding to flat binding sites.
Biological Activity
3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid (CAS No. 1261969-59-8) is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This compound is characterized by its biphenyl structure, which includes a methyl group, a pyrrolidinylsulfonyl group, and a carboxylic acid group.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 345.4 g/mol. The structural features of this compound are significant for its biological interactions and activities.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
- Receptor Interaction : It may interact with various biological receptors, influencing signaling pathways.
The presence of hydroxyl and carboxylic acid groups allows for hydrogen bonding, while the sulfonyl group can participate in electrostatic interactions, enhancing binding affinity and selectivity compared to similar compounds.
In Vitro Studies
Recent studies have demonstrated that benzoic acid derivatives, including compounds structurally related to this compound, promote the activity of key protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These findings suggest potential applications in anti-aging and proteostasis modulation .
Case Study: Enzyme Activation
A study evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. Among the tested compounds, those similar to this compound exhibited significant activation of cathepsins B and L, indicating their potential as modulators of protein degradation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Hydroxy-3’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid | Structure | Moderate enzyme inhibition |
| 3-Hydroxy-3’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid | Structure | High receptor interaction |
| This compound | Structure | Significant anticancer properties |
The unique steric and electronic properties provided by the pyrrolidinylsulfonyl group enhance the reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs .
Q & A
Q. What are the established synthetic routes for 3-Methyl-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid, and what key reaction conditions are required?
-
Methodology : The synthesis typically involves multi-step functionalization of the benzoic acid core. For example, sulfonylation of the phenyl ring using pyrrolidine-derived sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) is critical. Subsequent methylation at the 3-position may require alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06 -
Key Conditions : Control of temperature, stoichiometry of sulfonylating agents, and inert atmosphere (N₂/Ar) to prevent side reactions.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹H/¹³C NMR : Analyze proton environments (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ 7.1–8.2 ppm) and carbon signals (e.g., carbonyl at ~170 ppm). Compare with published spectra of analogous benzoic acid derivatives .
- FT-IR : Confirm sulfonyl (S=O stretching at ~1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) functionalities.
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻) with <2 ppm error.
Q. What are the recommended analytical techniques for purity assessment, and how are discrepancies addressed?
- Methodology :
- HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Discrepancies in retention times or peak shapes may indicate impurities, requiring column re-equilibration or gradient optimization .
- Elemental Analysis : Compare experimental C/H/N/S values with theoretical calculations (±0.3% tolerance).
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing this compound under varying catalytic conditions?
- Methodology :
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or organocatalysts for sulfonylation efficiency. For example, FeCl₃ may enhance electrophilic substitution at the para position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) can improve solubility of intermediates, while toluene may favor reflux conditions for methylation.
- Yield Tracking : Use design-of-experiment (DoE) models to correlate variables (temperature, catalyst loading) with yield outcomes.
Q. How should conflicting data from biological assays be analyzed to determine structure-activity relationships (SAR)?
- Methodology :
- Dose-Response Curves : Replicate assays (n ≥ 3) to assess reproducibility. For example, antimicrobial studies may show variability due to bacterial strain resistance; use statistical tools (ANOVA, t-tests) to validate IC₅₀ values .
- Molecular Docking : Compare binding affinities of the compound’s derivatives (e.g., fluorinated analogs) with target enzymes (e.g., bacterial dihydrofolate reductase) to resolve SAR contradictions .
Q. What computational methods predict metabolic pathways, and how are they validated experimentally?
- Methodology :
- In Silico Tools : Use PISTACHIO or REAXYS databases to predict Phase I/II metabolism (e.g., hydroxylation at the pyrrolidine ring or glucuronidation of the carboxylic acid) .
- In Vitro Validation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare fragmentation patterns with predicted structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
